molecular formula C8H16N2O2 B1388388 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one CAS No. 114079-51-5

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one

Cat. No.: B1388388
CAS No.: 114079-51-5
M. Wt: 172.22 g/mol
InChI Key: NZAGUCFNBGHDII-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methylamino group and a morpholine ring attached to a propanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one typically involves the reaction of morpholine with a suitable precursor, such as 2-chloropropanone, in the presence of a base. The reaction proceeds through nucleophilic substitution, where the morpholine ring replaces the chlorine atom in the precursor. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino and morpholine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The methylamino and morpholine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one can be compared with other similar compounds, such as:

    2-(Methylamino)-1-(piperidin-4-yl)propan-1-one: This compound has a piperidine ring instead of a morpholine ring, which may alter its reactivity and biological activity.

    2-(Ethylamino)-1-(morpholin-4-yl)propan-1-one: The presence of an ethylamino group instead of a methylamino group can affect the compound’s chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(methylamino)-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(9-2)8(11)10-3-5-12-6-4-10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAGUCFNBGHDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240864
Record name 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114079-51-5
Record name 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114079-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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